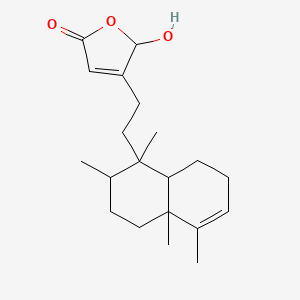

16-Hydroxycleroda-3,13-dien-15,16-olide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-6-5-7-16-19(13,3)10-8-14(2)20(16,4)11-9-15-12-17(21)23-18(15)22/h6,12,14,16,18,22H,5,7-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSCWEDTMWAASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CCC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide to its Natural Origins, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide. Primarily isolated from the leaves and unripe fruit of the Indian mast tree, Polyalthia longifolia, this natural compound has garnered significant scientific interest due to its diverse and potent biological activities. Its discovery was largely driven by bioassay-guided fractionation of plant extracts, leading to the identification of a molecule with promising antileishmanial, anticancer, and anti-inflammatory properties. This document details the natural sources, discovery, experimental protocols for its isolation and characterization, and a comprehensive summary of its biological activities supported by quantitative data. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.

Natural Sources and Discovery

The principal natural source of this compound is the evergreen tree Polyalthia longifolia, belonging to the Annonaceae family.[1][2][3][4] This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.[3][4] The discovery of this compound was a result of systematic bioassay-guided fractionation of crude extracts from the leaves of Polyalthia longifolia var. pendula.[2] This process involves separating the plant extract into different fractions and testing each for a specific biological activity, such as antileishmanial or cytotoxic effects, to isolate the active constituent.

Experimental Protocols

Isolation of 16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide

The isolation of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide from the leaves of Polyalthia longifolia is typically achieved through a multi-step chromatographic process. The following protocol is a synthesis of methodologies described in the scientific literature.[2]

2.1.1. Plant Material and Extraction

-

Fresh leaves of Polyalthia longifolia var. pendula are collected, shade-dried, and pulverized.

-

The powdered leaf material is then subjected to extraction with 95% ethanol at room temperature.

-

The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation

-

The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

The biological activity of each fraction is assessed (e.g., antileishmanial assay) to identify the most potent fraction. The ethyl acetate fraction is often found to be highly active.

2.1.3. Chromatographic Purification

-

The active fraction (e.g., 20% ethyl acetate in hexane) is subjected to column chromatography over silica gel (230–400 mesh).[2]

-

A gradient elution is performed using a hexane-ethyl acetate solvent system, starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate.[2]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

The sub-fraction showing the highest purity and activity (e.g., 6% ethyl acetate in hexane) is further purified.[2]

-

This purification step may involve further column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound, 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.

Isolation workflow for 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure, including the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl and lactone carbonyl groups.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, which are summarized in the tables below.

Antileishmanial Activity

The compound has shown significant efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2]

| Assay Type | Target Organism/Cell Line | Parameter | Value | Reference |

| In vitro | Leishmania donovani promastigotes | IC₅₀ | 5.0 µg/mL | [2] |

| In vitro | Leishmania donovani amastigotes | IC₅₀ | 0.4 µg/mL | [2] |

| In vitro | Murine Macrophages (J774A.1) | CC₅₀ | >40 µg/mL | [2] |

| In vivo | L. donovani infected hamsters | % Inhibition of parasite load | ~89% at 50 mg/kg (oral) | [2] |

Anticancer Activity

The compound has demonstrated cytotoxic effects against various human cancer cell lines.[5][6][7][8]

| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |

| Bladder Cancer | T24 | IC₅₀ | 25 | [8] |

| Renal Carcinoma | A-498 | IC₅₀ | ~20 | [6] |

| Renal Carcinoma | 786-O | IC₅₀ | ~10 | [6] |

| Ovarian Cancer | OVCAR-4 | IC₅₀ | Micromolar range | [5] |

| Ovarian Cancer | OVCAR-8 | IC₅₀ | Micromolar range | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential has been evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

| Assay Type | Cell Line | Stimulant | Concentration | % NO Inhibition | Reference |

| In vitro | RAW 264.7 Macrophages | LPS | 10 µg/mL | 81.1% | [3] |

Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Anticancer Signaling Pathways

In cancer cells, the compound has been shown to induce apoptosis and inhibit proliferation by targeting multiple signaling cascades, including the EGFR/MEK/ERK and PI3K/Akt/mTOR pathways.[6][7][8]

Inhibition of cancer cell signaling pathways.

Antileishmanial Mechanism of Action

The antileishmanial activity is, at least in part, due to the inhibition of Leishmania donovani DNA topoisomerase I, an enzyme crucial for DNA replication and repair in the parasite. This inhibition ultimately leads to apoptosis of the parasite.[1][2]

Antileishmanial mechanism of action.

Conclusion

This compound, a natural product isolated from Polyalthia longifolia, represents a promising lead compound for the development of new therapeutic agents. Its significant antileishmanial, anticancer, and anti-inflammatory activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling subject for further research and drug development efforts. This technical guide provides a foundational overview for scientists and researchers interested in exploring the potential of this clerodane diterpene.

References

- 1. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 16-Hydroxycleroda-3,13-dien-15,16-olide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpenoid isolated from Polyalthia longifolia, has garnered significant interest for its diverse pharmacological activities, including potent anti-cancer properties. Understanding its biosynthetic pathway is crucial for developing sustainable biotechnological production methods and for enabling synthetic biology approaches to generate novel analogs with improved therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on current scientific literature. It details the proposed enzymatic steps from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to the final product, drawing analogies from homologous pathways in other plant species. This document also outlines generalized experimental protocols for the identification and characterization of the enzymes involved and provides a framework for the quantitative analysis of the pathway.

Introduction

Clerodane diterpenoids are a large and structurally diverse class of natural products characterized by a decalin core and a varied side chain at the C-9 position. This compound is a prominent member of this family, exhibiting significant cytotoxic effects against various cancer cell lines.[1][2][3] Its complex structure, however, makes chemical synthesis challenging and costly. Elucidation of its biosynthetic pathway is a critical step towards developing alternative production strategies, such as microbial fermentation or plant metabolic engineering. This guide synthesizes the current knowledge to propose a detailed biosynthetic route to this valuable compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to be a multi-step enzymatic process starting from the C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages: formation of the clerodane skeleton, modification of the skeleton to form the furan ring, and finally, the oxidative transformation of the furan ring to the characteristic hydroxy-lactone.

Stage 1: Formation of the Clerodane Skeleton

The initial steps are believed to be analogous to the well-characterized biosynthesis of other clerodane diterpenes.[4][5]

-

Cyclization of GGPP: A Class II diterpene synthase (diTPS), likely a kolavenyl diphosphate synthase (KPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-kolavenyl diphosphate.

-

Formation of Kolavenol: A Class I diTPS then facilitates the removal of the diphosphate group and subsequent deprotonation to yield the diterpene alcohol, kolavenol.

Stage 2: Formation of the Furan Ring and Hardwickiic Acid

Subsequent modifications of the clerodane skeleton are catalyzed by cytochrome P450 monooxygenases (CYPs). This sequence is based on the elucidated pathway of furanoclerodanes in Salvia species.[4][5][6][7]

-

Oxidation of Kolavenol: A CYP enzyme is proposed to oxidize kolavenol to form annonene.

-

Formation of Hardwickiic Acid: Further oxidation by one or more CYPs leads to the formation of the furan-containing clerodane diterpene, (+)-hardwickiic acid. The co-occurrence of hardwickiic acid and this compound in Polyalthia longifolia, coupled with the successful chemical synthesis of the latter from the former, strongly supports hardwickiic acid as a key intermediate.[2][8][9][10][11][12]

Stage 3: Formation of the Hydroxy-lactone Ring

The final and least characterized step is the conversion of hardwickiic acid to this compound. This transformation involves the oxidation of the furan ring to a hydroxybutenolide.

-

Oxidation of the Furan Ring: This conversion is likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases. The reaction proceeds via a photosensitized oxygenation in chemical synthesis, suggesting an enzymatic equivalent in the plant.[8][11] This enzymatic step introduces the hydroxyl group at C-16 and forms the lactone ring.

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

While the complete biosynthetic pathway for this compound has not been fully elucidated, and specific quantitative data is not yet available in the literature, the following table outlines the key parameters that would be essential for characterizing the pathway enzymes once they are identified and expressed.

| Enzyme (Putative) | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH | Optimal Temp (°C) |

| PldiTPS Class II (KPS-like) | GGPP | (+)-Kolavenyl diphosphate | ND | ND | ND | ND | ND |

| PldiTPS Class I | (+)-Kolavenyl diphosphate | Kolavenol | ND | ND | ND | ND | ND |

| PlCYP (Annonene synthase-like) | Kolavenol | Annonene | ND | ND | ND | ND | ND |

| PlCYP (Hardwickiic acid synthase-like) | Annonene | (+)-Hardwickiic Acid | ND | ND | ND | ND | ND |

| PlOxidoreductase | (+)-Hardwickiic Acid | This compound | ND | ND | ND | ND | ND |

| *ND: Not yet determined. Pl: Polyalthia longifolia. |

Experimental Protocols

The following provides a generalized workflow for the identification and characterization of the enzymes involved in the biosynthesis of this compound.

Enzyme Identification through Transcriptome Analysis

-

Plant Material: Collect tissues from Polyalthia longifolia known to produce the target compound (e.g., leaves, bark).[1][13]

-

RNA Extraction and Sequencing: Extract total RNA from the tissues and perform deep transcriptome sequencing (RNA-seq).

-

Candidate Gene Identification: Analyze the transcriptome data to identify candidate genes encoding diTPSs and CYPs. This can be done through homology-based searches using known sequences from other species (e.g., from Salvia).

-

Co-expression Analysis: Identify genes that are co-expressed with known diterpenoid biosynthesis pathway genes, as they are likely to be involved in the same pathway.

Functional Characterization of Candidate Enzymes

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into suitable expression vectors for heterologous expression in E. coli (for diTPSs) or yeast (Saccharomyces cerevisiae) (for CYPs).

-

In Vitro Enzyme Assays:

-

diTPSs: Perform in vitro assays with purified recombinant diTPS enzymes and the appropriate substrate (GGPP or kolavenyl diphosphate). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) after dephosphorylation.[14]

-

CYPs: Use microsomes isolated from yeast expressing the candidate CYPs. Provide the putative substrate (e.g., kolavenol, annonene, or hardwickiic acid) and a P450 reductase. Analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Enzyme Kinetics: Once the function of an enzyme is confirmed, determine its kinetic parameters (K_m, k_cat) by measuring reaction rates at varying substrate concentrations.

The following diagram outlines the experimental workflow for enzyme identification and characterization.

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Conclusion and Future Perspectives

This guide presents a putative biosynthetic pathway for this compound, based on current knowledge of diterpenoid biosynthesis. The proposed pathway, starting from GGPP and proceeding through key intermediates like kolavenol and hardwickiic acid, provides a solid framework for future research. The immediate next steps should focus on the identification and functional characterization of the specific enzymes from Polyalthia longifolia. The successful elucidation of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this and other valuable clerodane diterpenoids. This will ultimately support the development of novel pharmaceuticals and other high-value chemicals.

References

- 1. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species | John Innes Centre [jic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Purification of 16-Hydroxycleroda-3,13-dien-15,16-olide from Polyalthia longifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of the bioactive clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide, from the leaves, twigs, and stem bark of the Mast Tree, Polyalthia longifolia. This document details the experimental protocols, summarizes key quantitative data, and visualizes the procedural workflow and known biological signaling pathways.

Introduction

Polyalthia longifolia, an evergreen tree belonging to the Annonaceae family, is a rich source of various phytochemicals, including clerodane diterpenoids.[1][2] Among these, this compound has garnered significant scientific interest due to its diverse pharmacological activities. This compound has demonstrated potent antifungal, antileishmanial, and anticancer properties.[3][4][5][6] The clerodane diterpene acts as an inhibitor of Leishmania donovani DNA topoisomerase I, inducing apoptosis in the parasite.[4][7][8] Furthermore, it has been shown to induce apoptosis in human bladder and renal cancer cells through mechanisms involving cell cycle arrest and the modulation of key signaling pathways such as EGFR, Akt/mTOR, and MEK/ERK.[5][6][9] This guide serves as a technical resource for the efficient extraction and purification of this promising therapeutic agent.

Experimental Protocols

The isolation and purification of this compound from Polyalthia longifolia is a multi-step process involving extraction, solvent partitioning, and chromatographic techniques. The following protocols are synthesized from established methodologies.[3][4]

Plant Material Collection and Preparation

-

Collection: Fresh leaves, twigs, and stem bark of Polyalthia longifolia are collected. The unripe fruits can also be a source of related clerodane diterpenes.[10]

-

Authentication: The plant material should be authenticated by a qualified botanist.

-

Preparation: The collected plant parts are air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted with methanol or ethanol at room temperature.[3][4] A typical procedure involves soaking the plant material in the solvent for several days, followed by filtration.[2] This process is usually repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator at a temperature of 40-60°C to yield a crude extract.[2]

Solvent Partitioning

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate.[3] This step separates compounds based on their differential solubility. The chloroform fraction has been reported to retain significant antifungal activity.[3]

Chromatographic Purification

-

Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Further Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

-

Spectroscopic Analysis: The structure of the isolated this compound is confirmed using various spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMBC, and NOESY experiments are used to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

-

Quantitative Data Summary

The following table summarizes the quantitative data from a representative isolation of clerodane diterpenoids from Polyalthia longifolia.

| Parameter | Value | Reference |

| Starting Plant Material (Fresh twigs and leaves) | 5.8 kg | [3] |

| Methanol Residue (Crude Extract) | 702.9 g | [3] |

| Portion of Methanol Extract for Partitioning | 145 g | [3] |

| Water for Suspension | 2 L | [3] |

| Volume of Chloroform for Partitioning | 2 L | [3] |

| Volume of Ethyl Acetate for Partitioning | 2 L | [3] |

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and its known anticancer signaling pathways.

Caption: Experimental workflow for the isolation of this compound.

Caption: Anticancer signaling pathways of this compound.

References

- 1. Chromatographic and spectral fingerprinting of Polyalthia longifolia, a source of phytochemicals :: BioResources [bioresources.cnr.ncsu.edu]

- 2. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpenoid isolated from Polyalthia longifolia. The information presented here is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.55 | m | |

| 2 | 2.03 | m | |

| 3 | 5.38 | t | 3.5 |

| 5 | 1.85 | m | |

| 6 | 1.65, 1.45 | m | |

| 7 | 1.75, 1.55 | m | |

| 8 | 1.60 | m | |

| 10 | 2.15 | m | |

| 11 | 2.30, 2.20 | m | |

| 12 | 2.55, 2.45 | m | |

| 14 | 5.75 | t | 1.5 |

| 16 | 6.10 | s | |

| 17 | 0.85 | d | 6.5 |

| 18 | 1.00 | s | |

| 19 | 0.80 | s | |

| 20 | 0.90 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 38.5 |

| 2 | 27.0 |

| 3 | 121.0 |

| 4 | 139.5 |

| 5 | 42.0 |

| 6 | 25.5 |

| 7 | 35.0 |

| 8 | 36.0 |

| 9 | 45.0 |

| 10 | 55.0 |

| 11 | 30.0 |

| 12 | 33.0 |

| 13 | 145.0 |

| 14 | 115.0 |

| 15 | 172.0 |

| 16 | 100.0 |

| 17 | 16.0 |

| 18 | 20.0 |

| 19 | 15.0 |

| 20 | 18.0 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 | O-H (hydroxyl) |

| 2925, 2850 | C-H (alkane) |

| 1750 | C=O (γ-lactone) |

| 1660 | C=C (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry (MS) Data

| Technique | [M+H]⁺ (m/z) | Molecular Formula |

| ESI-MS | 319.2222 | C₂₀H₃₀O₃ |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet.

Mass Spectrometry

High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

An In-depth Technical Guide to 16-Hydroxycleroda-3,13-dien-15,16-olide: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and stereochemical properties of the clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide. It includes a summary of its spectral data, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological activities, with a focus on its impact on cellular signaling pathways.

Chemical Structure and Stereochemistry

This compound is a bicyclic diterpenoid belonging to the clerodane class. The core of its structure is the characteristic trans-fused decalin ring system. Key functional groups and stereochemical features include a hydroxyl group at carbon 16 (C-16), double bonds between carbons 3 and 4 (C-3/C-4) and carbons 13 and 14 (C-13/C-14), and a butenolide (α,β-unsaturated γ-lactone) ring involving carbons 15 and 16.

The stereochemistry of this natural product can vary, with different isomers being reported. A common isomer is 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide , indicating that the hydroxyl group at C-16 is in the alpha configuration and the double bond at C-13 has a Z (zusammen) configuration.[1] The absolute configuration of related clerodane diterpenes has been confirmed through methods such as X-ray crystallography.[2]

Data Presentation

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While raw data is extensive, the following tables summarize key reported ¹H and ¹³C NMR chemical shifts for analogous clerodane diterpenes, providing a reference for structural confirmation.

Table 1: Key ¹H NMR Spectral Data for a Clerodane Diterpene Analog

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-14 | 6.25 | br s | - |

| H-15 | 7.34 | br s | - |

| H-16 | 7.20 | br s | - |

| H-18a | 3.89 | dd | 9.3, 9.5 |

| H-18b | 4.40 | dd | 3.7, 9.5 |

Data adapted from a study on a related ent-clerodane diterpene butenolide synthesized from (+)-hardwickiic acid.[3]

Table 2: Key ¹³C NMR Spectral Data for a Clerodane Diterpene Analog

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 152.7 |

| C-2 | 104.2 |

| C-3 | 149.1 |

| C-4 | 143.3 |

| C-5 | 116.0 |

Note: The specific chemical shifts can vary slightly depending on the solvent used and the specific isomer being analyzed. This table is representative of the core clerodane structure.

Experimental Protocols

Isolation from Polyalthia longifolia

A common natural source of this compound is the plant Polyalthia longifolia.[1][4][5][6] An activity-guided fractionation protocol is typically employed for its isolation.[1]

Protocol Outline:

-

Extraction: The dried and powdered leaves of P. longifolia are extracted with a solvent such as ethanol.

-

Fractionation: The crude ethanolic extract is then subjected to fractionation. A portion of the extract is partitioned, and a fraction, for example, a 20% ethyl acetate in hexane fraction, is selected for further purification.[1]

-

Chromatography: The selected fraction is chromatographed over a silica gel column (e.g., flash silica gel, 230–400 mesh).[1]

-

Elution: A gradient elution is performed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate (from 100:0 to 0:100 hexane:EtOAc).[1]

-

Purification: The fractions are collected and analyzed. Fractions containing the target compound, such as a 6% ethyl acetate in hexane fraction, are further purified to yield 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.[1]

-

Characterization: The structure of the isolated compound is then confirmed using spectroscopic methods like 1D and 2D NMR and mass spectrometry, and by comparison with published data.[1]

Synthesis from (+)-Hardwickiic Acid

The synthesis of this compound and its enantiomers can be achieved from readily available natural products like (+)-hardwickiic acid, which contains the core clerodane skeleton and a furan ring.[7][8]

Key Synthetic Step: Photooxygenation

The crucial step in this synthesis is the conversion of the furan moiety into the hydroxybutenolide ring. This is accomplished through a photosensitized oxygenation reaction.[9]

Protocol Outline:

-

Starting Material: The synthesis begins with (+)-hardwickiic acid or a suitable derivative.

-

Photooxygenation: The furan-containing precursor is dissolved in a solvent like dichloromethane (CH₂Cl₂) and cooled to a low temperature (e.g., -78 °C).[9]

-

Sensitizer and Base: A photosensitizer, such as Rose Bengal, and a hindered base, like diisopropylethylamine (DIPEA), are added to the reaction mixture.[9]

-

Oxygenation: Oxygen is bubbled through the solution while it is irradiated with light, leading to the formation of the desired hydroxybutenolide and its regioisomer.[9]

-

Purification: The resulting products are then separated and purified using standard chromatographic techniques.

Biological Activity and Signaling Pathways

This compound has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-leishmanial properties.[1][4][10] Its anti-cancer effects are often attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[10][11]

Induction of Apoptosis

The compound induces apoptosis through the mitochondrial-dependent pathway. This involves the overproduction of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol.[10][11][12] This cascade of events leads to the activation of executioner caspases, such as caspase-3, and the cleavage of poly-(ADP-ribose) polymerase (PARP-1), ultimately resulting in cell death.[10][11] The expression of the anti-apoptotic protein Bcl-2 is also reduced.[10][11]

Inhibition of EGFR Signaling Pathway

This compound has been observed to inactivate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells and promotes their proliferation and survival.[10][11] The compound leads to a reduction in the phosphorylation of EGFR (pEGFR) and downstream signaling molecules, including MEK1/2, ERK1/2, Akt, and mTOR.[10][11] This inhibition disrupts the oncogenic signaling cascade that supports tumor growth.

Experimental Workflow: From Plant to Data

The process of investigating a natural product like this compound follows a logical workflow, from the initial extraction to the final biological evaluation and data analysis.

References

- 1. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Stereochemical Confirmation, and Derivatization of 12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olide, a Clerodane Diterpene That Sensitizes Methicillin-Resistant Staphylococcus aureus to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16-Hydroxycleroda-3,13-dien-15,16-olide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene with significant therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₃ | [4] |

| Molecular Weight | 318.45 g/mol | [4] |

| CAS Number | 141979-19-3 | [4] |

| Appearance | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

| Solubility | Soluble in DMSO, ethanol, methanol | [5] |

| Purity | Typically >98% for research use | N/A |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While complete spectral data is often found in specialized databases or supplementary materials of scientific publications, the following provides an overview of the key spectroscopic techniques used.

Table 2: Spectroscopic Data for this compound

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is used to determine the number and types of hydrogen atoms in the molecule, providing insights into its structure and stereochemistry. Specific chemical shifts and coupling constants are available in specialized literature. |

| ¹³C NMR | The carbon-13 NMR spectrum reveals the number and types of carbon atoms, complementing the ¹H NMR data for a complete structural elucidation. |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A selective and sensitive LC-MS/MS method has been developed for its estimation in plasma, using negative ion electrospray ionization in multiple reaction monitoring mode.[1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the biological activity of this compound.

Isolation and Purification from Polyalthia longifolia

A general workflow for the isolation of this compound from the leaves of Polyalthia longifolia involves solvent extraction followed by chromatographic separation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a range of 10-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[6]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[6]

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[8]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.[8][10]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that accumulates in mitochondria and can be used to measure changes in mitochondrial membrane potential.

-

Cell Treatment: Treat cells with this compound.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution (typically 2.5-10 µM) for 15-30 minutes at 37°C.[7][11]

-

Washing: Wash the cells with assay buffer to remove excess dye.[11]

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[2][12][13]

Western Blot Analysis of EGFR Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.[14][15][16][17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It induces apoptosis and inhibits proliferation in various cancer cell lines, including bladder, renal, and breast cancer.[1][2][18][19]

The primary mechanism of its anti-cancer action involves the modulation of several key signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway

The compound induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by the overproduction of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential.[2][20] This, in turn, results in the release of cytochrome c from the mitochondria into the cytosol, which activates the caspase cascade, ultimately leading to programmed cell death.[1][6]

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to downregulate key pro-survival signaling pathways that are often hyperactivated in cancer cells.

-

EGFR/MEK/ERK Pathway: It inhibits the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream effectors MEK and ERK, which are crucial for cell proliferation and survival.[1][19]

-

PI3K/Akt/mTOR Pathway: The compound also suppresses the PI3K/Akt/mTOR signaling cascade, another critical pathway involved in cell growth, proliferation, and survival.[20][21]

The inhibition of these pathways, coupled with the induction of mitochondrial dysfunction, creates a multi-pronged attack on cancer cells.

References

- 1. Simultaneous estimation of 16α-hydroxycleroda-3,13(14) Z-dien-15,16-olide from Polyalthia longifolia and its metabolite in hamster plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Stereochemical Confirmation, and Derivatization of 12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olide, a Clerodane Diterpene That Sensitizes Methicillin-Resistant Staphylococcus aureus to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. 101.200.202.226 [101.200.202.226]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide | CAS:165459-53-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Pharmacological Profile of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide

Abstract: 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) is a clerodane diterpene isolated from the plant Polyalthia longifolia. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and anti-leishmanial properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of CD, detailing its mechanisms of action, effects on critical signaling pathways, and a summary of key experimental findings. The information is presented to support further research and drug development initiatives.

Introduction

This compound (CD) is a major bioactive secondary metabolite derived from Polyalthia longifolia, a plant used in traditional medicine for treating various ailments like pyrexia and hypertension.[2][3] Modern pharmacological studies have identified CD as a promising therapeutic agent with a wide spectrum of activities, including anti-lipogenic, anti-fungal, anti-inflammatory, and notably, anticancer effects against various cancer cell lines.[1][3][4] This document synthesizes the current understanding of CD's molecular interactions, focusing on its influence on cell signaling pathways that govern apoptosis, cell cycle, inflammation, and cell migration.

Pharmacodynamics and Mechanism of Action

The primary pharmacological effects of this compound are centered on the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression and inflammation.

Anticancer Activity

CD exhibits significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The mechanisms are often cell-type specific but converge on common themes of oxidative stress, cell cycle arrest, and inhibition of pro-survival signaling.

In human bladder cancer cells (T24), CD induces apoptosis through a multi-pronged attack.[5][6] It triggers a significant overproduction of mitochondrial reactive oxygen species (ROS), leading to a reduction in mitochondrial membrane potential.[5][7] This mitochondrial distress promotes the release of cytochrome c into the cytosol, activating the caspase cascade (caspase-3) and subsequent cleavage of PARP-1.[8]

Simultaneously, CD causes cell cycle arrest at the G0/G1 phase.[1][8] This is achieved by increasing the expression of tumor suppressor p53 and cyclin-dependent kinase (CDK) inhibitors p21 and p27Kip1, while downregulating the expression of cyclin D1, CDK2, and CDK4.[1][8] Furthermore, CD inactivates the EGFR signaling axis, leading to the reduced phosphorylation and activation of downstream pro-survival pathways, including MEK/ERK and Akt/mTOR.[1][5] This comprehensive blockade results in decreased expression of crucial oncogenic factors like c-Myc, HIF-1α, and VEGF.[1][5]

In clear cell renal cell carcinoma (ccRCC) cells (786-O and A-498), CD induces apoptosis and a specialized form of detachment-induced apoptosis known as anoikis.[3][9] It triggers the disassembly of the focal adhesion (FA) complex by downregulating key structural and signaling proteins, including pSrc, pFAK, FAK, vinculin, and paxillin.[2][3] This disruption of cell-matrix adhesion leads to cell rounding and apoptosis.[3]

CD also inhibits the migration and invasion of ccRCC cells.[2][3] This is achieved by suppressing the NF-κB signaling pathway, which in turn reduces the expression of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF).[3][9] Furthermore, CD induces G2/M phase cell cycle arrest in these cells.[3] The apoptotic effect in renal cancer cells is also linked to ROS production and the inactivation of Akt, mTOR, and MEK/ERK signaling pathways.[10][11]

-

Breast Cancer: CD potentiates the cytotoxic effects of tamoxifen in MCF-7 and MDA-MB-231 breast cancer cells, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4]

-

Brain Tumors: In glioma (C6) and neuroblastoma (N18) cells, CD induces autophagy, a cellular self-degradation process.[12] This is mediated by ROS generation and the subsequent activation of the p38 MAPK and ERK-1/2 pathways, leading to increased expression of autophagic markers LC3-II and Beclin-1.[12]

Anti-inflammatory Activity

CD demonstrates neuroprotective effects by curbing inflammation in the central nervous system. In microglia cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, a related compound (PL3, 6-Hydroxycleroda-3,13-dien-15,16-olide) was shown to inhibit the production of inflammatory mediators.[13] It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[13] The mechanism involves the suppression of NF-κB activation and the enhancement of the cytoprotective enzyme heme oxygenase-1 (HO-1).[13] This suggests CD could be a valuable candidate for treating neurodegenerative diseases associated with inflammation.[13]

Anti-leishmanial Activity

CD is a potent and safe agent against Leishmania donovani, the parasite responsible for visceral leishmaniasis. Its mechanism of action involves the inhibition of a critical parasite enzyme, DNA topoisomerase I.[14] By targeting this enzyme, CD disrupts DNA replication and repair, ultimately inducing apoptosis in the parasite.[14] Molecular docking studies suggest that CD binds effectively to the active site of the leishmanial topoisomerase, highlighting a specific mechanism that could be exploited for developing new antiprotozoal drugs.[14]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: Anticancer Activity of CD

| Cell Line | Cancer Type | Concentration(s) | Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| T24 | Bladder | 10 µM, 20 µM | 48h, 72h | Significant cell damage and reduced survival rates. | [1] |

| T24 | Bladder | 5 µM - 20 µM | 24h | Concentration-dependent G0/G1 phase cell cycle arrest. | [8] |

| T24 | Bladder | 5 µM - 20 µM | 24h | Concentration-dependent reduction of pEGFR, pAkt, pmTOR, pMEK, pERK. | [1] |

| 786-O, A-498 | Renal | 10 µM, 40 µM (786-O) | 24h | Attenuation of cell migration in Transwell assays. | [2][3] |

| 786-O, A-498 | Renal | 20 µM, 40 µM (A-498) | 24h | Attenuation of cell migration in Transwell assays. | [2][3] |

| 786-O, A-498 | Renal | 40 µM | 24h | Inhibition of cell invasion through Matrigel. | [3] |

| MCF-7, MDA-MB-231 | Breast | Not specified | Not specified | Dose-dependently inhibited cell growth, more potent on MDA-MB-231. | [4] |

| C6, N18 | Brain | Not specified | Not specified | Increased expression of autophagic markers LC3-II and Beclin-1. |[12] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological profile of CD.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., T24, 786-O) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of CD (e.g., 0-40 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[1][10]

-

MTT Incubation: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization & Reading: The supernatant is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[1]

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to quantify apoptosis and analyze cell cycle distribution.

-

Cell Preparation: Cells are treated with CD for a specified time, then harvested, washed with PBS, and fixed (for cell cycle) or resuspended in binding buffer (for apoptosis).

-

Staining:

-

Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a DNA stain that enters necrotic or late apoptotic cells).[1]

-

Cell Cycle: Fixed cells are stained with PI in the presence of RNase to label the DNA.

-

-

Analysis: Stained cells are analyzed on a flow cytometer. The distribution of cells in different quadrants (Annexin V/PI) or phases of the cell cycle (G0/G1, S, G2/M) is quantified.[3]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Following treatment with CD, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Caspase-3, Cyclin D1).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.[3][10]

References

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 7. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mito… [ouci.dntb.gov.ua]

- 8. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 12. 16-hydroxy-cleroda-3,13-dien-16,15-olide induced glioma cell autophagy via ROS generation and activation of p38 MAPK and ERK-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Hydroxycleroda-3,13-dien-15,16-olide protects neuronal cells from lipopolysaccharide-induced neurotoxicity through the inhibition of microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 16-Hydroxycleroda-3,13-dien-15,16-olide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene isolated from Polyalthia longifolia, has demonstrated a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-leishmanial effects.[1][2] As the cost and time associated with traditional drug discovery pipelines continue to escalate, in silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of lead compounds. This technical guide provides a comprehensive overview of a computational workflow designed to investigate and predict the bioactivity of this compound. It covers methodologies for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the computational assessment of natural products.

Introduction to this compound

This compound (CD) is a bicyclic diterpenoid that has been the subject of numerous preclinical investigations.[3] Its cytotoxic effects have been observed in a variety of cancer cell lines, including bladder, renal, and breast cancer.[1][4][5] The primary mechanisms of action elucidated through in vitro studies involve the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[4][6][7] Specifically, CD has been shown to inhibit the EGFR, Akt/mTOR, and MEK/ERK signaling cascades, making it an attractive candidate for further development.[1][4]

In silico modeling offers a powerful, cost-effective approach to further unravel the molecular mechanisms of CD, predict its potential targets, and evaluate its drug-like properties before committing to extensive laboratory-based studies.

In Silico Modeling Workflow

A robust computational strategy is essential for the comprehensive evaluation of a natural product's bioactivity. The following workflow outlines the key stages in the in silico modeling of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Natural Analogs and Derivatives of 16-Hydroxycleroda-3,13-dien-15,16-olide

This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of the clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the structure, biological activities, and mechanisms of action of this class of compounds.

Introduction to Clerodane Diterpenes

Clerodane diterpenes are a large and structurally diverse class of secondary metabolites found in a wide variety of organisms, including plants, fungi, bacteria, and marine sponges.[1] These bicyclic diterpenoids are characterized by a decalin ring system and a side chain at the C-9 position.[1] The clerodane skeleton can be further classified based on the stereochemistry of the ring fusion and substituents, leading to significant structural diversity.[1][2] This structural variety contributes to their broad range of biological activities, which include anti-inflammatory, anticancer, antimicrobial, and insect antifeedant properties.[2][3][4][5]

The Core Compound: this compound

This compound is a prominent member of the clerodane diterpene family, often isolated from plants of the Polyalthia genus.[6][7][8][9][10] This compound has garnered significant interest due to its diverse pharmacological potential. It has been shown to induce apoptosis in various cancer cell lines, exhibit anti-inflammatory and antileishmanial activity, and even act as a potential agent against mycobacteria.[6][7][10][11][12] Its unique structure serves as a valuable scaffold for the synthesis of novel derivatives with enhanced or modified biological activities.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various natural analogs and synthetic derivatives of this compound, providing a comparative overview of their biological potency.

Table 1: Anti-mycobacterial and Antibacterial Activity

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| Compound 3 (analog) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 1.56 | [6] |

| Compound 5 (analog) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 1.56 | [6] |

| Pyrazinamide (control) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 3.13 | [6] |

| Ciprofloxacin (control) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 3.13 | [6] |

| Streptomycin (control) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 6.25 | [6] |

| Rifampicin (control) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 6.25 | [6] |

| (-)-LZ-2112 | MRSA 1556 (in presence of oxacillin) | Adjuvant | - | [13] |

| 13 (epimer of (-)-LZ-2112) | MRSA 1556 (in presence of oxacillin) | Adjuvant | - | [13] |

| 16 (C-12 deoxy analog) | MRSA 1556 (in presence of oxacillin) | Adjuvant | - | [13] |

| 15 (C-16 deoxy analog) | MRSA 1556 (in presence of oxacillin) | Inactive | - | [13] |

| 17 (C-16 methylated analog) | MRSA 1556 (in presence of oxacillin) | Inactive | - | [13] |

Table 2: Anticancer Activity

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (1) | OVCAR-4 | Cytotoxic | Micromolar range | [7] |

| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (1) | OVCAR-8 | Cytotoxic | Micromolar range | [7] |

| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid (2) | OVCAR-4 | Cytotoxic | - | [7] |

| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid (2) | OVCAR-8 | Cytotoxic | - | [7] |

| Compound 5o (derivative) | DLD-1 (colon cancer) | Cytotoxic | >70% growth inhibition at 10 µM | [7] |

Table 3: Anti-inflammatory and Other Activities

| Compound | Target/Assay | Activity | IC50/Inhibition | Reference |

| This compound (6) | NO production (LPS-stimulated RAW 264.7) | Anti-inflammatory | 81.1% inhibition at 10 µg/mL | [12] |

| 16-oxocleroda-3,13-dien-15-oic acid (7) | NO production (LPS-stimulated RAW 264.7) | Anti-inflammatory | 86.3% inhibition at 10 µg/mL | [12] |

| Cleroda-4(18),13-dien-15,16-olide (3) | Xanthine Oxidase | XO Inhibitor | 15.63 ± 0.11 μM | [14] |

| Cleroda-4(18),13-dien-15,16-olide (4) | Xanthine Oxidase | XO Inhibitor | 22.36 ± 0.15 μM | [14] |

| Allopurinol (control) | Xanthine Oxidase | XO Inhibitor | 33.14 ± 1.96 μM | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of Clerodane Diterpene Analogues

A general procedure for the synthesis of novel heterocyclic analogues involves a one-pot reaction of 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide (Lactone) with primary amines.[6]

Materials:

-

16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide

-

Primary amines

-

Methanol

Procedure:

-

Dissolve 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide in methanol.

-

Add the respective primary amine to the solution.

-

Stir the reaction mixture at room temperature for a specified duration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography over silica gel to obtain the desired analogues.[6]

Anti-tubercular Activity Assessment (Microplate Alamar Blue Assay)

The anti-tubercular activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv can be determined using the Microplate Alamar Blue Assay (MABA).[6]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

Alamar Blue solution

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Include positive (with standard drugs like pyrazinamide, ciprofloxacin, streptomycin, and rifampicin) and negative (no drug) controls.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[6]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., DLD-1, HCT116, MCF-7)

-

MTT solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours).

-

After treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Clerodane diterpenes, including this compound and its derivatives, exert their biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Caption: Apoptosis induction pathway of this compound via mitochondrial ROS.[11]

Caption: Cell cycle arrest at G0/G1 phase induced by this compound.[11]

Caption: Inhibition of EGFR-related signaling pathways by this compound.[11]

Conclusion

This compound and its analogs represent a promising class of natural products with a wide array of therapeutic potentials. Their diverse biological activities, coupled with a modifiable chemical structure, make them excellent candidates for further investigation and development in the fields of oncology, infectious diseases, and inflammatory disorders. This guide provides a foundational understanding of these compounds, offering valuable data and methodologies to aid researchers in their quest for novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these clerodane diterpenes.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Phytochemistry and pharmacological activities of clerodane diterpenoids from genus Tinospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and screening of clerodane diterpene analogues from 16 hydroxycleroda 3,13(14)-Z-diene 15,16-olide for potential anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound | CAS:141979-19-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Synthesis, Stereochemical Confirmation, and Derivatization of 12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olide, a Clerodane Diterpene That Sensitizes Methicillin-Resistant Staphylococcus aureus to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Ethnobotanical and Pharmacological Significance of 16-Hydroxycleroda-3,13-dien-15,16-olide from Polyalthia longifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyalthia longifolia, commonly known as the Mast Tree, holds a significant place in traditional medicine systems, particularly in Southeast Asia. Various parts of this plant are utilized for their therapeutic properties, attributed to a rich diversity of phytochemicals. Among these, the clerodane diterpene 16-Hydroxycleroda-3,13-dien-15,16-olide has emerged as a compound of considerable scientific interest due to its potent pharmacological activities. This technical guide provides an in-depth overview of the ethnobotanical applications of Polyalthia longifolia, with a specific focus on the scientific evidence supporting the therapeutic potential of this compound. We present a compilation of its known biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development initiatives.

Ethnobotanical Uses of Polyalthia longifolia

Polyalthia longifolia (Annonaceae) has a long history of use in traditional medicine for a wide range of ailments. The name Polyalthia itself is derived from Greek, signifying "many cures," which reflects its versatile therapeutic applications.[1] Different parts of the tree, including the bark, leaves, and seeds, are employed in various traditional remedies.

Traditionally, the bark of P. longifolia is the most commonly used part and has been applied in the treatment of fever, skin diseases, diabetes, hypertension, and helminthiasis.[2][3][4] Decoctions of the bark are also used for mouth ulcers.[2] In some cultures, the stem bark is part of a mixture to treat bone fractures.[2] The leaves have been traditionally used to treat microbial infections and inflammation.[1] Ethnobotanical records also indicate its use for gonorrhea, scorpion stings, and various digestive system complications.[5][6]

Pharmacological Activities of this compound

Scientific investigations have identified this compound as a key bioactive constituent of Polyalthia longifolia. This clerodane diterpene has been shown to possess a range of pharmacological properties, including anticancer, anti-inflammatory, and antileishmanial activities.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[7] Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of this compound and Related Compounds from Polyalthia longifolia

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | OVCAR-4 (Ovarian) | 5.7 | [8] |

| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | OVCAR-8 (Ovarian) | 4.4 | [8] |

| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Various | Effective cytotoxic agent | [7] |

| (-)-3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Various | Effective cytotoxic agent | [7] |

| Polylongifoliaic A | SK-N-MC (Neuroblastoma) | 1.64 | [3] |

| Polylongifoliaon B | SK-N-MC (Neuroblastoma) | 3.75 | [3] |

Anti-inflammatory Activity

The compound exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.